Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate
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Overview
Description
Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the compound.
Reduction: This reaction can reduce double bonds or other functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
The presence of the methyl and acetate groups enhances its reactivity and makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
944901-56-8 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)4-9-12-6-7-5-11-3-2-8(7)13-9/h6,11H,2-5H2,1H3 |
InChI Key |
BMLDKFWSFAMKEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
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